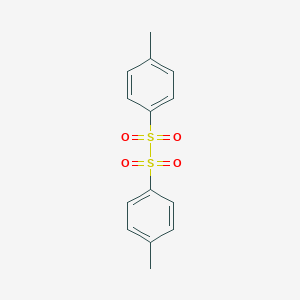

4,4'-Dimethyldiphenyldisulfone

描述

The exact mass of the compound p-Tolyl disulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethyldiphenyldisulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethyldiphenyldisulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXDDVUXCGCYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908788 | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-07-1 | |

| Record name | Bis(4-methylphenyl) disulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolyl disulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-methylphenyl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 4,4'-Dimethyldiphenyldisulfone and its Sulfone Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 4,4'-dimethyldiphenyldisulfone and its corresponding sulfone, 4,4'-dimethyldiphenyl sulfone. It delves into the synthesis, molecular geometry, spectroscopic signatures, and potential applications of these compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, offering insights into the nuanced structural characteristics and reactivity of these sulfur-containing aromatic compounds.

Introduction

Aromatic sulfones and disulfides are prominent structural motifs in a wide array of functional materials and biologically active molecules. The sulfone group, in particular, is a key component in high-performance polymers due to its thermal and oxidative stability. Furthermore, the sulfone moiety is recognized as a bioisostere for other functional groups in drug design, influencing the pharmacokinetic and pharmacodynamic properties of molecules. 4,4'-Dimethyldiphenyl sulfone (di-p-tolyl sulfone) and its precursor, 4,4'-dimethyldiphenyldisulfone (di-p-tolyl disulfide), serve as fundamental building blocks for more complex molecular architectures. A thorough understanding of their three-dimensional structure, bonding, and reactivity is paramount for their effective utilization in scientific research and industrial applications.

Chemical Identity and Physical Properties

4,4'-Dimethyldiphenyldisulfone and 4,4'-dimethyldiphenyl sulfone are distinct chemical entities with the latter being the oxidation product of the former. Their key identifiers and physical properties are summarized below.

| Property | 4,4'-Dimethyldiphenyldisulfone | 4,4'-Dimethyldiphenyl Sulfone |

| Synonyms | Di-p-tolyl disulfide, Bis(4-methylphenyl) disulfide | Di-p-tolyl sulfone, Bis(4-methylphenyl) sulfone |

| CAS Number | 103-19-5 | 599-66-6[1] |

| Molecular Formula | C₁₄H₁₄S₂ | C₁₄H₁₄O₂S[1] |

| Molecular Weight | 246.39 g/mol | 246.32 g/mol [1] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 43-45 °C | 158-160 °C[2] |

Synthesis and Reactivity

The synthesis of 4,4'-dimethyldiphenyl sulfone typically proceeds through a two-step process involving the formation of the corresponding disulfide followed by its oxidation.

Synthesis of 4,4'-Dimethyldiphenyldisulfone

Symmetrical diaryl disulfides are commonly prepared via the oxidation of the corresponding thiols. In the case of 4,4'-dimethyldiphenyldisulfone, the starting material is 4-methylthiophenol (p-thiocresol).

Conceptual Workflow for Disulfide Synthesis:

Caption: Oxidative coupling of 4-methylthiophenol to form 4,4'-dimethyldiphenyldisulfone.

Experimental Protocol: Synthesis of p-tolyl-disulfide [3]

-

In a suitable reaction vessel, dissolve 4-methylthiophenol in an appropriate solvent such as n-hexane.

-

Introduce an oxidizing agent. A variety of oxidizing systems can be employed, including hydrogen peroxide, often in the presence of a catalyst like iodide ions, or milder oxidants to ensure selective disulfide formation.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Adjust the pH to approximately 4 using a 20% sodium hydroxide solution.

-

Extract the product into an organic solvent, such as n-hexane (3 x 80 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization.

Synthesis of 4,4'-Dimethyldiphenyl Sulfone via Oxidation

The sulfone is synthesized by the oxidation of the disulfide. This transformation requires a stronger oxidizing agent than that used for the formation of the disulfide from the thiol.

Conceptual Workflow for Sulfone Synthesis:

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4,4'-Dimethyldiphenyl Sulfone

Introduction: Elucidating the Structure of a Diarylsulfone

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of molecules upon ionization is paramount for structural elucidation and impurity profiling. This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation of 4,4'-dimethyldiphenyl sulfone, a member of the diaryl sulfone class of compounds.

It is important to address a potential ambiguity in the nomenclature. The term "4,4'-Dimethyldiphenyldisulfone" is occasionally encountered but is generally a misnomer for 4,4'-ditolyl sulfone or bis(4-methylphenyl) sulfone , which possesses a single sulfone group bridging two p-tolyl moieties. This guide will focus on the fragmentation of this latter, more common, and structurally significant compound. Diaryl sulfones are recognized for their thermal stability and are integral components in various industrial polymers and have been explored as scaffolds in medicinal chemistry. A thorough understanding of their behavior under mass spectrometric conditions is therefore of significant practical and scientific value.

Pillar of Analysis: The Caudality of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the potential for intramolecular rearrangements. For 4,4'-ditolyl sulfone, the key structural features that dictate its fragmentation are:

-

The Sulfone Group (-SO2-): This is the central functional group, and its bonds to the aromatic rings (C-S bonds) are relatively labile. The sulfone group itself can be lost as a stable neutral molecule, sulfur dioxide (SO2).

-

The Aromatic Rings (p-tolyl groups): The stability of the aromatic system influences the fragmentation pathways. The presence of methyl substituents on the para positions also plays a role in the fragmentation cascade.

-

The C-S Bonds: These are the weakest bonds in the core structure of the molecule and are primary sites for initial cleavage.

Experimental Protocol: A Self-Validating System for Mass Spectrometric Analysis

To obtain a reproducible and reliable mass spectrum of 4,4'-ditolyl sulfone, a standardized experimental protocol is essential. The following outlines a typical workflow for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

- Objective: To prepare a solution of the analyte at a suitable concentration for GC-MS analysis.

- Procedure:

- Accurately weigh approximately 1 mg of 4,4'-ditolyl sulfone.

- Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

- Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

- Objective: To separate the analyte from any impurities and introduce it into the mass spectrometer in a sharp, well-defined peak.

- Parameters:

- Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

- Inlet Temperature: 250-280 °C.

- Injection Mode: Splitless or split (e.g., 20:1 split ratio) injection of 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

- Oven Temperature Program:

- Initial temperature: 150 °C, hold for 1 minute.

- Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300 °C.

- Final hold: Hold at 300 °C for 5-10 minutes.

3. Mass Spectrometry (MS) Conditions:

- Objective: To ionize the analyte, separate the resulting ions by their mass-to-charge ratio, and detect them.

- Parameters:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Range: Scan from m/z 40 to 400.

- Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.

Workflow Diagram:

Results and Discussion: Decoding the Fragmentation Pattern

The electron ionization mass spectrum of 4,4'-ditolyl sulfone is characterized by a series of distinct fragment ions that arise from predictable cleavage and rearrangement pathways. The molecular ion (M+) is expected to be observed, and its fragmentation provides a roadmap to the molecule's structure.

Key Fragmentation Pathways:

The fragmentation of 4,4'-ditolyl sulfone is primarily initiated by the ionization of a lone pair electron on one of the oxygen atoms of the sulfone group, or by ionization of the π-system of one of the aromatic rings. The resulting molecular ion is energetically unstable and undergoes fragmentation.

1. Primary Fragmentation: Cleavage of the C-S Bond and Rearrangements

The most prominent initial fragmentation events involve the cleavage of the carbon-sulfur bonds and rearrangements involving the sulfone group.

-

Formation of the Tolyl Cation (m/z 91): Cleavage of a C-S bond can lead to the formation of a tolyl cation (C7H7+). This ion is often further stabilized by rearrangement to the highly stable tropylium ion. This fragment is typically a very abundant peak in the mass spectra of toluene-containing compounds.

-

Formation of the Toluenesulfonyl Cation (m/z 155): Cleavage of a C-S bond can also result in the formation of the p-toluenesulfonyl cation (CH3C6H4SO2+).

-

Rearrangement and Loss of SO2: A characteristic fragmentation pathway for aromatic sulfones is the rearrangement of the molecular ion followed by the elimination of a neutral sulfur dioxide molecule (SO2, 64 Da). This results in an ion at m/z 182, corresponding to the biphenyl radical cation formed from the two tolyl groups.

-

Aryl Migration (Sulfone-Sulfinate Rearrangement): As documented for diaryl sulfones, an aryl group can migrate from the sulfur atom to one of the oxygen atoms, forming a sulfinate ester-like intermediate.[1] Subsequent fragmentation of this rearranged ion can lead to various daughter ions.

2. Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation to produce smaller ions observed in the spectrum.

-

Fragmentation of the Toluenesulfonyl Cation (m/z 155): The p-toluenesulfonyl cation can lose SO2 to form the tolyl cation at m/z 91. It can also lose an oxygen atom to give an ion at m/z 139.

-

Fragmentation of the Tolyl Cation (m/z 91): The tropylium ion can lose acetylene (C2H2) to form an ion at m/z 65.

Summary of Key Fragment Ions:

| m/z | Proposed Ion Structure | Formation Pathway |

| 246 | [C14H14O2S]+• (Molecular Ion) | Electron ionization of 4,4'-ditolyl sulfone. |

| 182 | [C14H14]+• | Rearrangement of the molecular ion followed by the neutral loss of SO2. |

| 155 | [C7H7SO2]+ | Cleavage of a C-S bond. |

| 91 | [C7H7]+ | Cleavage of a C-S bond, or fragmentation of the m/z 155 ion. Often rearranges to the stable tropylium ion. |

| 65 | [C5H5]+ | Loss of acetylene (C2H2) from the tropylium ion (m/z 91). |

Proposed Fragmentation Pathway Diagram:

Conclusion: A Framework for Interpretation

The mass spectrometry fragmentation pattern of 4,4'-ditolyl sulfone is a logical consequence of its chemical structure. The primary fragmentation pathways are dominated by the cleavage of the C-S bonds and a characteristic rearrangement leading to the loss of sulfur dioxide. The resulting primary fragment ions undergo further, predictable fragmentation to generate the observed mass spectrum. This in-depth guide provides a framework for researchers and scientists to interpret the mass spectra of 4,4'-ditolyl sulfone and related diaryl sulfone compounds, aiding in compound identification, structural confirmation, and the analysis of complex mixtures in various scientific and industrial applications.

References

-

NIST Mass Spectrometry Data Center, P.J. Linstrom and W.G. Mallard, Eds., NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

-

Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. [Link]

- Schulten, H. R., & Schnieders, F. (1983). Mass spectrometry of aromatic sulfones. Biomedical Mass Spectrometry, 10(5), 324–330.

- Smolander, K., & Kauppinen, R. (1987). Electron impact mass spectra of some substituted diaryl sulphones. Organic Mass Spectrometry, 22(10), 644–647.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4,4'-Dimethyldiphenyldisulfone

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 4,4'-Dimethyldiphenyldisulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the procedural nuances and theoretical underpinnings of TGA as applied to this specific disulfide-S,S'-dioxide compound. We will explore a detailed experimental protocol, elucidate the probable thermal decomposition pathways, and present the data in a clear, actionable format. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

Introduction: The Significance of Thermal Stability for 4,4'-Dimethyldiphenyldisulfone

4,4'-Dimethyldiphenyldisulfone, also known as di-p-tolyl disulfide-S,S'-dioxide, is an organic molecule characterized by two p-tolyl groups linked by a disulfide-S,S'-dioxide bridge (-SO₂-SO₂-). Its chemical structure, featuring aromatic rings and a highly oxidized sulfur linkage, suggests a unique thermal behavior profile. Understanding the thermal stability of this compound is of paramount importance for its potential applications in pharmaceuticals and material science, where it may be subjected to various thermal stresses during synthesis, purification, processing, and storage. Thermogravimetric analysis (TGA) is an indispensable technique for characterizing this stability, providing critical data on decomposition temperatures, mass loss events, and the overall thermal robustness of the molecule.

Foundational Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, plots mass percentage against temperature, offering quantitative insights into physical and chemical phenomena involving mass change, such as decomposition, dehydration, and oxidation. The key parameters derived from a TGA curve, including the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass loss percentages (e.g., T5%, T10%, T50%), are vital indicators of a material's thermal stability.

A Validated Experimental Protocol for the TGA of 4,4'-Dimethyldiphenyldisulfone

This section outlines a detailed, step-by-step methodology for the TGA of 4,4'-Dimethyldiphenyldisulfone. The rationale behind each parameter is explained to ensure the acquisition of high-quality, reproducible data.

Instrumentation: A calibrated, high-precision thermogravimetric analyzer is essential.

Sample Preparation:

-

Purity and Homogeneity: Ensure the 4,4'-Dimethyldiphenyldisulfone sample is of high purity and is homogenous. Impurities can introduce extraneous thermal events.

-

Sample Mass: Accurately weigh between 5 and 10 mg of the sample. This mass is optimal for detecting mass changes with high sensitivity while minimizing thermal gradients within the sample[1].

-

Sample Pan: Utilize an inert TGA pan, such as alumina or platinum, to prevent any sample-pan interactions.

Experimental Parameters:

-

Atmosphere:

-

Purge Gas: High-purity nitrogen. An inert atmosphere is critical to investigate the intrinsic thermal decomposition without the influence of oxidative processes.

-

Flow Rate: 50 mL/min. A consistent flow rate ensures a stable, inert environment and efficient removal of gaseous decomposition products.

-

-

Temperature Program:

-

Initial Temperature: 25°C (ambient).

-

Heating Rate: 10°C/min. This heating rate provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration[2].

-

Final Temperature: 600°C. This temperature is selected to ensure the observation of the complete decomposition of the organic molecule.

-

Self-Validation and Quality Control:

-

Instrument Calibration: Regularly calibrate the TGA instrument for both mass and temperature accuracy.

-

Blank Run: Perform a blank run with an empty sample pan under the same experimental conditions to establish a stable baseline.

-

Replicate Analysis: Conduct the analysis in triplicate to ensure the reproducibility of the obtained thermal data.

Experimental Workflow Diagram:

Caption: A schematic of the TGA workflow for 4,4'-Dimethyldiphenyldisulfone.

Anticipated Thermal Decomposition Profile and Mechanistic Insights

Step 1: Initial Decomposition and Cleavage of the S-S Bond

The initial and least thermally stable bond in the molecule is likely the S-S bond within the disulfide-S,S'-dioxide linkage. The thermal decomposition of organic disulfides is known to initiate with the homolytic cleavage of the S-S bond. While the presence of four oxygen atoms will influence the bond energy, this remains the most probable initial point of fragmentation. This first mass loss event would correspond to the scission of this bond, leading to the formation of two p-toluenesulfonyl radicals (p-CH₃C₆H₄SO₂•).

Step 2: Desulfonylation and Fragmentation of Aromatic Rings

Following the initial cleavage, the resulting sulfonyl radicals are expected to be unstable and undergo further decomposition. A common degradation pathway for sulfones is the extrusion of sulfur dioxide (SO₂). Therefore, the p-toluenesulfonyl radicals would likely lose SO₂, generating p-tolyl radicals. These highly reactive aromatic radicals can then undergo a variety of secondary reactions, including hydrogen abstraction and recombination, leading to the formation of species like toluene and bitolyls. At higher temperatures, the aromatic rings themselves will begin to fragment.

The thermal degradation of polymers containing aromatic sulfone groups has been observed to occur in the temperature range of 370 to 650°C[3][4]. For smaller molecules, the onset of decomposition may be lower. The thermal decomposition of dimethyl disulfide, a simpler disulfide, occurs in the range of 182-232°C. Given the greater stability imparted by the aromatic rings and the oxidized sulfur linkage, the decomposition of 4,4'-Dimethyldiphenyldisulfone is expected to commence at a significantly higher temperature than simple alkyl disulfides.

Table 1: Estimated Key Thermal Decomposition Parameters for 4,4'-Dimethyldiphenyldisulfone

| Parameter | Description | Estimated Value Range* | Rationale for Estimation |

| Tonset | The temperature at which significant decomposition begins. | 250 - 320°C | Based on the stability of aromatic sulfones, but accounting for the potentially weaker -SO₂-SO₂- linkage compared to a C-S bond. |

| T5% | The temperature at which 5% mass loss occurs. | 260 - 330°C | Corresponds to the initial cleavage of the S-S bond and the onset of SO₂ evolution. |

| T10% | The temperature at which 10% mass loss occurs. | 270 - 340°C | Represents further progression of the initial decomposition step. |

| T50% | The temperature at which 50% mass loss occurs. | 350 - 450°C | Likely involves significant desulfonylation and the beginning of aromatic ring fragmentation. |

| Decomposition Steps | The number of distinct mass loss events observed in the TGA curve. | Expected to be multi-step | Reflects the different bond energies within the molecule (S-S, C-S, C-C, C-H). |

| Char Yield @ 600°C | The percentage of residual mass at the end of the experiment. | Low to moderate | Aromatic compounds can form a carbonaceous residue upon pyrolysis. |

*Note: These are estimated values based on the analysis of related chemical structures. Actual experimental values may vary.

Proposed Decomposition Pathway Diagram:

Caption: Proposed thermal decomposition pathway for 4,4'-Dimethyldiphenyldisulfone.

Concluding Remarks for the Practicing Scientist

The thermogravimetric analysis of 4,4'-Dimethyldiphenyldisulfone, when conducted with the robust protocol outlined in this guide, will yield critical data on its thermal stability. The anticipated multi-step decomposition, initiated by the cleavage of the disulfide-S,S'-dioxide linkage, provides a framework for interpreting the resulting TGA curve. For a more in-depth understanding of the decomposition mechanism, coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. This would allow for the real-time identification of the evolved gaseous products, confirming the proposed pathway involving the release of sulfur dioxide. The insights gained from this analysis are invaluable for defining the operational temperature limits for this compound in any application, thereby ensuring its efficacy and safety.

References

-

THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE - ResearchGate. Available at: [Link]

-

Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids - JYX. Available at: [Link]

-

Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - MDPI. Available at: [Link]

-

Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass... - ResearchGate. Available at: [Link]

-

Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes | Request PDF. Available at: [Link]

-

Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed. Available at: [Link]

-

(PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - ResearchGate. Available at: [Link]

-

Pyrolysis-Gas Chromatography / Mass Spectrometry Analysis of Di-and Triterpenoids. Available at: [Link]

-

Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry - MDPI. Available at: [Link]

-

Thermal degradation kinetics of aromatic ether polymers - Scholars Junction - Mississippi State University. Available at: [Link]

-

Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials | LCGC International. Available at: [Link]

-

Preparation of Carbon Nanotube-Sulfur Nanohybrid Materials with Elemental Sulfur as a Feedstock | ACS Omega - ACS Publications. Available at: [Link]

-

Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent. Available at: [Link]

-

Robert Cody: Pyrolysis and GC×GC-MS. a hot topic! (MDCW 2025) - YouTube. Available at: [Link]

-

TGA Sample Preparation: A Complete Guide - Torontech. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Characterization of 4,4'-Dimethyldiphenyldisulfone by Differential Scanning Calorimetry

Abstract

This in-depth technical guide provides a comprehensive overview of the thermal analysis of 4,4'-dimethyldiphenyldisulfone, also known as bis(4-methylphenyl) sulfone or di-p-tolyl sulfone, using Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the thermal properties of diaryl sulfone compounds. The guide details the fundamental principles of DSC, a robust methodology for the analysis of 4,4'-dimethyldiphenyldisulfone, and a thorough interpretation of the resulting thermal data. By explaining the causality behind experimental choices and grounding the protocol in established scientific principles, this guide aims to provide a self-validating system for the accurate and reproducible thermal characterization of this compound.

Introduction to 4,4'-Dimethyldiphenyldisulfone and the Significance of Thermal Analysis

4,4'-Dimethyldiphenyldisulfone is an organic compound belonging to the diaryl sulfone family. These compounds are characterized by a sulfonyl functional group (-SO2-) connecting two aryl groups. In this specific case, two p-tolyl (4-methylphenyl) groups are attached to the sulfone moiety. Diaryl sulfones are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and their application as building blocks for high-performance polymers.

The thermal properties of a compound are critical parameters that influence its stability, processing, and performance in various applications. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the response of materials to heating.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about thermal transitions.[2] For a crystalline organic compound like 4,4'-dimethyldiphenyldisulfone, DSC can precisely determine key thermal events such as melting, crystallization, and decomposition. This information is invaluable for quality control, formulation development, and ensuring the stability of the final product.

The Core Principles of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry operates by subjecting both a sample and an inert reference material to a controlled temperature program. The instrument measures the amount of energy required to maintain the sample and reference at the same temperature. When the sample undergoes a thermal transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected by the instrument and recorded as a peak on the DSC thermogram.

An endothermic event, such as melting, results in an upward peak, indicating that the sample is absorbing heat. Conversely, an exothermic event, such as crystallization, results in a downward peak, indicating that the sample is releasing heat. The area under the peak is proportional to the enthalpy change associated with the transition, and the temperature at which the transition occurs is a characteristic property of the substance.

Experimental Protocol: DSC Analysis of 4,4'-Dimethyldiphenyldisulfone

This section outlines a detailed, step-by-step methodology for the DSC analysis of 4,4'-dimethyldiphenyldisulfone. The choices behind each experimental parameter are explained to ensure a robust and reproducible analysis.

3.1. Materials and Instrumentation

-

Sample: 4,4'-Dimethyldiphenyldisulfone (Di-p-tolyl sulfone), CAS Number 599-66-6, with a purity of ≥99%.[3]

-

DSC Instrument: A calibrated heat-flux DSC instrument.

-

Sample Pans: Aluminum pans with lids.

-

Purge Gas: High-purity nitrogen (99.99%).

3.2. Step-by-Step Experimental Procedure

-

Sample Preparation: Accurately weigh 3-5 mg of 4,4'-dimethyldiphenyldisulfone into an aluminum DSC pan. This sample size is optimal to ensure good thermal contact and to obtain a clear thermal signal without significant thermal lag.

-

Encapsulation: Hermetically seal the pan with an aluminum lid. This prevents any loss of sample due to sublimation at elevated temperatures.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the nitrogen purge gas flow rate to 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation of the sample during heating.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and sensitivity.

-

Isothermal Hold: Hold the sample at 250 °C for 2 minutes to ensure complete melting.

-

Cooling Ramp: Cool the sample from 250 °C to 25 °C at a rate of 10 °C/min. This step can provide information on the crystallization behavior of the compound.

-

Second Heating Ramp: Heat the sample from 25 °C to 400 °C at 10 °C/min. The second heating scan is often used to characterize the material after erasing its previous thermal history and can reveal information about the glass transition of the amorphous phase, if present. The upper-temperature limit is chosen to observe potential decomposition.

-

3.3. Rationale for Experimental Choices

The selection of a controlled heating and cooling rate is critical for obtaining reproducible results. The use of an inert nitrogen atmosphere is standard practice for organic materials to prevent oxidation, which can introduce extraneous thermal events. The sample size is chosen to be small enough to minimize thermal gradients within the sample, yet large enough to produce a detectable signal.

Data Interpretation and Expected Results

The DSC thermogram of 4,4'-dimethyldiphenyldisulfone is expected to show distinct thermal events. The following is a representative interpretation of a hypothetical DSC curve based on the known properties of this compound and its chemical class.

4.1. The DSC Thermogram

The primary thermal event of interest in the first heating scan is the melting of the crystalline solid. For 4,4'-dimethyldiphenyldisulfone, a sharp endothermic peak is expected in the range of 158-160 °C, corresponding to its melting point.[3][4] The onset temperature of this peak is typically taken as the melting point.

At higher temperatures, in the second heating scan, an exothermic event may be observed, indicating the onset of thermal decomposition. Aromatic sulfones are known to be thermally stable, with decomposition often occurring at temperatures above 300 °C.[5]

4.2. Quantitative Data Summary

The key quantitative data obtained from the DSC analysis are summarized in the table below.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| Melting | ~158 | ~160 | To be determined experimentally |

| Decomposition | > 300 | Varies | Not applicable for enthalpy of fusion |

Note: The enthalpy of fusion is a measure of the energy required to melt the sample and is calculated from the area of the melting peak.

Visualizing the DSC Workflow and Data Analysis

5.1. Experimental Workflow

The following diagram illustrates the key steps in the DSC experimental workflow.

Caption: A schematic of the DSC experimental workflow.

5.2. Logical Relationship in Data Analysis

The interpretation of a DSC thermogram follows a logical progression from the raw data to the final reported values.

Caption: The logical flow of DSC data analysis.

Conclusion

This technical guide has provided a comprehensive framework for the Differential Scanning Calorimetry analysis of 4,4'-dimethyldiphenyldisulfone. By adhering to the detailed experimental protocol and understanding the principles of data interpretation outlined herein, researchers can obtain accurate and reliable thermal characterization data. The determination of the melting point and the observation of the decomposition behavior are crucial for ensuring the quality, stability, and proper application of this important diaryl sulfone compound in various scientific and industrial fields.

References

-

PubChem. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Heterogeneous copper-catalyzed synthesis of diaryl sulfones. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

-

Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

-

4DDS Inc. (n.d.). 4,4' Diamino Diphenyl Sulfone (Dapsone-Tech) Technical Data Sheet. Retrieved from [Link]

-

ACS Publications. (2015). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Diaminodiphenyl disulphide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of phenyl methyl sulphone derivatives.

- Google Patents. (n.d.). Preparation of diaryl sulfones.

-

ResearchGate. (n.d.). Methyl Phenyl Sulfone. Retrieved from [Link]

-

AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

-

MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

Sources

- 1. 4,4'-Diaminodiphenyl disulphide (CAS 722-27-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. data.epo.org [data.epo.org]

- 3. DI-P-TOLYL SULFONE | 599-66-6 [chemicalbook.com]

- 4. 二对甲苯酰硫 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4,4'-Dimethyldiphenyldisulfone: Precursor Selection and Methodologies

This guide provides a comprehensive overview of the potential precursors and synthetic routes for the preparation of 4,4'-dimethyldiphenyldisulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical logic behind precursor selection and outlines detailed methodologies for key synthetic transformations. The protocols described herein are based on established chemical principles and analogous reactions found in peer-reviewed literature and patents, offering a robust framework for the successful synthesis of the target compound.

Introduction: The Significance of 4,4'-Dimethyldiphenyldisulfone

4,4'-Dimethyldiphenyldisulfone is a symmetrical aromatic disulfone. The sulfone functional group is a key structural motif in a variety of pharmacologically active molecules and advanced materials. The presence of the two tolyl groups can influence the molecule's solubility, crystallinity, and thermal properties. Understanding the efficient synthesis of this and related disulfones is crucial for the exploration of new chemical entities in medicinal chemistry and materials science. This guide will explore two primary synthetic strategies, each starting from readily available precursors.

Synthetic Strategies and Precursor Analysis

The synthesis of 4,4'-dimethyldiphenyldisulfone can be approached through two principal pathways, each with its own set of advantages and considerations. The choice of route will often depend on the availability of starting materials, desired scale of reaction, and laboratory capabilities.

-

Route 1: Oxidation of a Disulfide Precursor. This is a two-step process involving the initial synthesis of 4,4'-dimethyldiphenyl disulfide, followed by its oxidation to the target disulfone.

-

Route 2: Direct Sulfonylation via Friedel-Crafts Reaction. This approach involves the direct formation of the diaryl sulfone structure through an electrophilic aromatic substitution reaction.

The following table summarizes the key precursors for each route:

| Synthetic Route | Primary Precursor(s) | Intermediate(s) | Target Molecule |

| Route 1: Oxidation | 4-Methylthiophenol | 4,4'-Dimethyldiphenyl disulfide | 4,4'-Dimethyldiphenyldisulfone |

| Route 2: Friedel-Crafts | 4-Toluenesulfonyl chloride, Toluene | - | 4,4'-Dimethyldiphenyldisulfone |

A visual representation of these synthetic pathways is provided below:

Navigating the Synthesis and Handling of 4,4'-Dimethyldiphenyldisulfone: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Compound Characterization and Inferred Hazard Profile

4,4'-Dimethyldiphenyldisulfone is an organic compound featuring two p-tolyl groups linked by a disulfide bond, with each aromatic ring also bearing a sulfone group. The interplay of these functional groups dictates its reactivity and potential hazards.

Table 1: Inferred Physicochemical and Hazardous Properties of 4,4'-Dimethyldiphenyldisulfone

| Property | Inferred Value/Characteristic | Rationale and Supporting Evidence |

| Physical State | Solid (crystalline or powder) | Aromatic sulfones are typically solids at room temperature. |

| Odor | Likely low to moderate sulfurous odor | Characteristic of many organosulfur compounds. |

| Solubility | Likely insoluble in water; soluble in many organic solvents | Aromatic compounds with nonpolar character exhibit such solubility profiles. |

| Thermal Stability | Acyclic aromatic sulfones generally exhibit thermal decomposition at temperatures above 350°C.[1] | The presence of the disulfide bond may influence this, potentially lowering the decomposition temperature. |

| Primary Hazards | - Skin and eye irritation- Respiratory tract irritation- Potential for skin sensitization- Unknown long-term toxicological effects | Based on data for related aromatic sulfur compounds which are known irritants.[2] |

| Reactivity | - The sulfone group is relatively inert but strongly electron-withdrawing.[3]- The disulfide bond can be susceptible to reduction or oxidation.[4][5] | Stable under normal conditions, but reactivity can be induced by strong reducing or oxidizing agents. |

Toxicological Assessment: An Evidence-Based Inference

Given the absence of specific toxicological data for 4,4'-Dimethyldiphenyldisulfone, a conservative approach to handling is paramount. The toxicological profile of sulfur-containing compounds can vary widely.[6]

-

Irritation: Aromatic sulfur compounds are frequently cited as irritants to the skin, eyes, and respiratory system.[2] Direct contact should be avoided.

-

Sensitization: Some organosulfur compounds have the potential to act as skin sensitizers. Repeated or prolonged contact may lead to allergic reactions.

-

Chronic Effects: The long-term toxicological effects of 4,4'-Dimethyldiphenyldisulfone are unknown. As a matter of prudent practice, it should be handled as a compound with unknown chronic toxicity, minimizing exposure at all times.

Core Handling and Risk Mitigation Protocols

The following protocols are designed to create a self-validating system of safety when working with 4,4'-Dimethyldiphenyldisulfone.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 4,4'-Dimethyldiphenyldisulfone powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.

-

Containment: For procedures with a higher risk of generating dust or aerosols, the use of a glove box is recommended.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of appropriate PPE is critical. The following table outlines the recommended ensemble for handling 4,4'-Dimethyldiphenyldisulfone.

Table 2: Recommended Personal Protective Equipment for Handling 4,4'-Dimethyldiphenyldisulfone

| Body Part | Recommended PPE | Standard/Specification |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Follow manufacturer's guidelines for breakthrough time. |

| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 or equivalent. |

| Body | Laboratory coat (flame-resistant recommended) | --- |

| Respiratory | Not required if handled in a fume hood. If handled outside a fume hood, a NIOSH-approved respirator with a particulate filter is recommended. | Follow institutional guidelines for respirator fit testing and selection. |

For more detailed information on PPE selection for hazardous chemicals, consult resources from the U.S. Environmental Protection Agency (EPA) and other regulatory bodies.[7]

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of 4,4'-Dimethyldiphenyldisulfone.

Caption: Recommended workflow for handling and storage.

Storage and Incompatibilities

-

Storage: Store 4,4'-Dimethyldiphenyldisulfone in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing and reducing agents. The disulfide bond can be susceptible to cleavage under these conditions.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is essential.

Exposure Response

The following flowchart outlines the immediate actions to be taken in the event of an exposure.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. capitalresin.com [capitalresin.com]

- 3. Sulfone - Wikipedia [en.wikipedia.org]

- 4. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

Methodological & Application

Application Note: A Strategic Guide to High-Performance Polymer Synthesis from 4,4'-Dimethyldiphenyl Sulfone

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis of high-performance aromatic polymers, such as polyamides and polyesters, starting from the readily available but chemically inert precursor, 4,4'-Dimethyldiphenyl Sulfone. This document emphasizes the critical, yet often overlooked, initial step of monomer functionalization, transforming an inactive molecule into a versatile building block for advanced materials.

The Core Challenge: Activating an Inert Precursor

High-performance polymers containing the sulfone moiety (—SO₂—) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Typically, they are synthesized via nucleophilic aromatic substitution (SNAr) reactions, which require monomers with leaving groups (like halogens) activated by the electron-withdrawing sulfone group.

The starting material, 4,4'-Dimethyldiphenyl Sulfone, lacks such leaving groups. Its methyl substituents are chemically stable and do not participate in standard polycondensation or SNAr polymerization reactions. Therefore, the foundational step in this synthetic journey is the deliberate chemical modification of these methyl groups to create reactive functionalities suitable for polymerization. This guide focuses on the robust and high-yield oxidation of the methyl groups to carboxylic acids, yielding 4,4'-Sulfonyldibenzoic Acid (also known as 4,4'-dicarboxydiphenyl sulfone, DCDPS), a highly versatile monomer.

Caption: Workflow for Aromatic Polyamide synthesis.

Protocol 2: Direct Polycondensation of DCDPS with 4,4'-Oxydianiline (ODA)

Materials:

-

4,4'-Sulfonyldibenzoic Acid (DCDPS), dried

-

4,4'-Oxydianiline (ODA), purified

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl Phosphite (TPP)

-

Lithium Chloride (LiCl), dried

-

Ethanol and Water (for precipitation and washing)

Equipment:

-

Three-neck flask with mechanical stirrer and nitrogen inlet/outlet

-

Heating mantle with temperature controller

Procedure:

-

Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere to exclude moisture, which can interfere with the reaction.

-

Reagent Addition: To the flask, add DCDPS (e.g., 0.01 mol), ODA (0.01 mol), anhydrous LiCl (e.g., 1.4 g), anhydrous pyridine (6 mL), and anhydrous NMP (10 mL).

-

Dissolution: Stir the mixture at room temperature until all solids have dissolved.

-

Initiation: Add triphenyl phosphite (TPP, 0.022 mol) and an additional 10 mL of NMP.

-

Polymerization: Heat the solution to 105 °C and maintain this temperature with constant stirring for 3-4 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Isolation: Allow the viscous polymer solution to cool to room temperature. Pour it slowly into a beaker containing vigorously stirred ethanol (500 mL) to precipitate the polyamide.

-

Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with hot water and then again with ethanol to remove residual solvent and reagents.

-

Drying: Dry the polyamide in a vacuum oven at 100 °C overnight. [1]

Synthesis of Aromatic-Aliphatic Polyesters

Principle of the Method: Polyesters are formed by the reaction of a dicarboxylic acid with a diol. For high molecular weight polymers, a two-step melt polycondensation is often employed. The first step, direct esterification, is carried out at a moderate temperature to form low molecular weight oligomers while removing water. The second step, polycondensation, is performed at a higher temperature and under high vacuum to drive the reaction to completion by removing the condensation byproduct (e.g., the diol), thereby increasing the polymer's molecular weight according to Le Chatelier's principle.

Protocol 3: Two-Step Melt Polycondensation of DCDPS with a Diol

Materials:

-

4,4'-Sulfonyldibenzoic Acid (DCDPS)

-

Diol (e.g., 1,4-Butanediol or Bis[4-(2-hydroxyethoxy)phenyl] sulfone) [2]* Esterification catalyst (e.g., Antimony(III) oxide or Titanium(IV) isopropoxide)

Equipment:

-

Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

-

Heating bath or mantle capable of reaching >250 °C.

Procedure:

-

Charging the Reactor: Charge the reactor with DCDPS (1.0 mol), the chosen diol (e.g., 1.1 mol, slight excess), and the catalyst (e.g., 200-300 ppm).

-

Step 1: Esterification:

-

Purge the reactor with nitrogen.

-

Heat the mixture under a slow stream of nitrogen to 180-220 °C with stirring.

-

Water will be generated and distill out of the reactor. Maintain these conditions for 2-4 hours, or until about 95% of the theoretical amount of water has been collected. This stage produces low molecular weight polyester oligomers.

-

-

Step 2: Polycondensation:

-

Gradually increase the temperature to 240-280 °C.

-

Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg (133 Pa).

-

The excess diol will distill off, driving the equilibrium towards high polymer formation. The viscosity of the melt will increase substantially.

-

Continue this stage for 2-3 hours, or until the desired melt viscosity (indicated by the stirrer torque) is achieved. [3]4. Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it. The resulting polymer strand can then be pelletized.

-

Data Summary and Expected Properties

The incorporation of the rigid sulfone group into the polymer backbone imparts desirable properties. The following table summarizes expected characteristics based on literature for analogous polymers.

| Property | Aromatic Polyamide (from DCDPS-ODA) | Aromatic-Aliphatic Polyester | Justification / Reference |

| Glass Transition (Tg) | 240 - 300 °C | 100 - 180 °C | The rigid amide and sulfone linkages lead to very high Tg. Polyesters with flexible aliphatic segments have lower Tg. [4][1][2] |

| 10% Weight Loss (Td10) | > 450 °C (in N₂) | > 350 °C (in N₂) | The aromatic structure provides excellent thermal stability. [4][5] |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Generally soluble in chlorinated solvents, THF, depending on diol | The bulky structure can disrupt packing, enhancing solubility compared to fully linear aramids. [4] |

| Mechanical Properties | High Tensile Strength (75-95 MPa), High Modulus | Moderate Tensile Strength (60-85 MPa) | Forms strong, tough films suitable for demanding applications. [1][2] |

Conclusion

While 4,4'-Dimethyldiphenyl Sulfone is not a direct monomer for high-performance polymers, it serves as an excellent and cost-effective precursor. Through a strategic and well-understood oxidative functionalization, it can be converted into the versatile monomer 4,4'-Sulfonyldibenzoic Acid. This key intermediate unlocks access to a wide range of high-performance polyamides and polyesters with exceptional thermal and mechanical properties. The protocols detailed herein provide a validated and reliable pathway for researchers to explore these advanced materials, demonstrating that innovative polymer design often begins with the creative activation of simple starting materials.

References

- Chauhan P. M. S., et al. (1986). A synthesis of DDS departing from para substituted-phenyl compounds. Indian Journal of Chemistry, 25B, 1142-1145.

- Google Patents. (2011). Production process of 4,4'-bis(chloromethyl)-biphenyl. CN102267870A.

- Rao, Y., et al. (2014). An unprecedented double C–S bond formation method has been developed to prepare both symmetric and unsymmetric diarylsulfones with simple arenes in a single step.

-

ResearchGate. (n.d.). Synthesis of 4,4′-bis(chloromethyl) diphenyl. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). [Link]

-

Royal Society of Chemistry. (2020). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. [Link]

- Srinivasan, P., & Mahalingam, R. J. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. International Journal of ChemTech Research, 6(13), 5278-5288.

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

-

Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]

-

Krawczyk, T., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Materials, 15(15), 5373. [Link]

-

ResearchGate. (n.d.). Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel. [Link]

-

Zaikov, G. E., & Fedorov, A. A. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Polymers, 13(1), 123. [Link]

- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. CN104926599A.

-

Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. [Link]

- Google Patents. (1989). Preparation of 4,4' dichlorodiphenyl sulfone. US4871876A.

-

National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

ResearchGate. (n.d.). Polyesters derived from 4,4'-dixydroxybenzophenone: syntheses and properties. [Link]

- Chao, M., et al. (2012). Synthesis and Characterization of Novel Sulfone-containing Polyimides Molding Powder Derived from 2, 2-Bis[4-(4-aminophenoxy) phenyl] Sulfone and Aromatic Dianhydrides. Journal of Macromolecular Science, Part A, 49(7), 578–585.

-

National Center for Biotechnology Information. (2023). Dicyano- versus 4,4′-Difluoro-BODIPYs in Chemoselective Postfunctionalization Reactions: Synthetic Advantages and Applications. [Link]

- de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.

-

MDPI. (2018). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). [Link]

-

National Center for Biotechnology Information. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link]

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Enhancing Polymer Thermal Stability with 4,4'-Dimethyldiphenyldisulfone

Introduction: The Imperative for Enhanced Thermal Stability in Polymers

The expanding application of polymeric materials in demanding environments, such as in the aerospace, automotive, and electronics industries, necessitates a continuous improvement in their performance characteristics. A critical parameter is thermal stability, which dictates the material's ability to withstand high temperatures without undergoing irreversible degradation of its physical and chemical properties. Thermal degradation not only compromises the mechanical integrity and service life of a polymer but can also lead to the release of volatile organic compounds. To mitigate these effects, the incorporation of thermal stabilizers is a widely adopted strategy. This application note details the role and application of a promising, yet not extensively documented, additive: 4,4'-Dimethyldiphenyldisulfone. We will explore its proposed mechanism of action and provide detailed protocols for its incorporation and the subsequent characterization of the enhanced polymer.

The Science of Thermal Degradation and the Role of Stabilizers

Thermal degradation of polymers is a complex process, often initiated by the formation of free radicals at elevated temperatures. These highly reactive species can trigger a cascade of chain scission, cross-linking, and oxidation reactions, leading to a loss of molecular weight, embrittlement, and discoloration. The introduction of a thermal stabilizer can interrupt this degradative cycle. While various classes of stabilizers exist, aromatic sulfones are recognized for their inherent high-temperature resistance.[1]

Proposed Mechanism of Action for 4,4'-Dimethyldiphenyldisulfone

While specific mechanistic studies on 4,4'-Dimethyldiphenyldisulfone as a polymer thermal stabilizer are not widely available in published literature, we can infer a plausible mechanism based on the known chemistry of diaryl sulfones and sulfur-containing antioxidants.[2][3] We propose that 4,4'-Dimethyldiphenyldisulfone functions primarily as a radical scavenger .

The key attributes of the 4,4'-Dimethyldiphenyldisulfone molecule that support this hypothesis are:

-

The Sulfone Group: The electron-withdrawing nature of the sulfone group can influence the electron density of the adjacent phenyl rings, impacting their reactivity towards free radicals.

-

Aromatic Rings: The phenyl rings can delocalize the unpaired electron of a radical species, forming a more stable resonance structure and effectively terminating the degradation chain reaction.

-

Methyl Groups: The methyl substituents on the phenyl rings can also participate in radical stabilization through hyperconjugation.

-

Sulfur Atom: The sulfur atom itself can play a role in antioxidant activity, a known property of many sulfur-containing compounds.[3]

The proposed mechanism involves the interception of primary radicals (P•) formed from the polymer backbone (P-P) at elevated temperatures. The 4,4'-Dimethyldiphenyldisulfone (DMDS) molecule can donate a hydrogen atom from one of its methyl groups or interact directly with the radical at the aromatic ring, forming a stabilized radical species that is less likely to propagate the degradation chain.

Figure 1: Proposed radical scavenging mechanism of 4,4'-Dimethyldiphenyldisulfone.

Data Presentation: Hypothetical Thermal Properties Enhancement

The following table presents hypothetical data illustrating the potential improvements in the thermal stability of a generic thermoplastic, such as polycarbonate, upon the addition of varying concentrations of 4,4'-Dimethyldiphenyldisulfone. These values are for illustrative purposes and would need to be confirmed experimentally.

| Sample ID | DMDS Concentration (wt%) | Onset of Decomposition (Td5%) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) |

| Control | 0 | 450 | 480 | 25 |

| DMDS-0.5 | 0.5 | 465 | 495 | 28 |

| DMDS-1.0 | 1.0 | 478 | 510 | 32 |

| DMDS-2.0 | 2.0 | 485 | 520 | 35 |

Experimental Protocols

The following protocols provide a framework for incorporating 4,4'-Dimethyldiphenyldisulfone into a polymer matrix and subsequently characterizing its effect on thermal stability. These are generalized procedures and may require optimization for specific polymers and processing equipment.

Protocol 1: Incorporation of 4,4'-Dimethyldiphenyldisulfone via Melt Blending

Melt blending is a common and scalable method for incorporating additives into thermoplastic polymers.[4]

Materials and Equipment:

-

Base polymer pellets (e.g., Polycarbonate, Polypropylene)

-

4,4'-Dimethyldiphenyldisulfone powder

-

Twin-screw extruder

-

Pelletizer

-

Drying oven

Procedure:

-

Drying: Dry the polymer pellets and 4,4'-Dimethyldiphenyldisulfone powder in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture.

-

Premixing: In a sealed container, create a physical blend of the dried polymer pellets and the desired weight percentage of 4,4'-Dimethyldiphenyldisulfone. Tumble the mixture for at least 15 minutes to ensure a homogeneous distribution.

-

Extrusion:

-

Set the temperature profile of the twin-screw extruder to the recommended processing temperatures for the base polymer.

-

Feed the premixed blend into the extruder hopper at a constant rate.

-

The screw speed should be optimized to ensure adequate mixing without causing excessive shear degradation of the polymer.

-

-

Pelletization: The extrudate is cooled in a water bath and then fed into a pelletizer to produce composite pellets.

-

Drying: Dry the resulting pellets to remove any surface moisture before subsequent processing or analysis.

Figure 2: Workflow for melt blending incorporation.

Protocol 2: Incorporation of 4,4'-Dimethyldiphenyldisulfone via Solution Casting

Solution casting is a suitable method for preparing thin films with a uniform dispersion of additives, particularly for polymers that are soluble in common solvents.[5]

Materials and Equipment:

-

Base polymer powder or pellets

-

4,4'-Dimethyldiphenyldisulfone powder

-

Suitable solvent (e.g., Dichloromethane, Dimethylformamide)

-

Magnetic stirrer with hotplate

-

Glass casting dish or plate

-

Doctor blade or casting knife

-

Vacuum oven

Procedure:

-

Dissolution:

-

Dissolve the base polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10-20 wt%). This may require stirring and gentle heating.

-

In a separate container, dissolve the calculated amount of 4,4'-Dimethyldiphenyldisulfone in a small amount of the same solvent.

-

-

Mixing: Add the dissolved additive solution to the polymer solution and stir until a homogeneous mixture is obtained.

-

Casting:

-

Place the glass casting dish on a level surface.

-

Pour the polymer solution onto the casting surface.

-

Use a doctor blade to spread the solution to a uniform thickness.

-

-

Solvent Evaporation:

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment, initially.

-

Transfer the cast film to a vacuum oven and dry at a moderately elevated temperature (below the polymer's glass transition temperature) to remove residual solvent.

-

-

Film Removal: Carefully peel the dried film from the casting surface.

Figure 3: Workflow for solution casting incorporation.

Protocol 3: Characterization of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal properties of the modified polymers.[6]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrument: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: Place a small, representative sample (5-10 mg) of the polymer (pellets or film) into a TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: From room temperature to a temperature at which the polymer has completely decomposed (e.g., 800 °C).

-

-

Data Analysis:

-

Determine the onset of decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%).

-

Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG).

-

Measure the percentage of residual mass (char yield) at a specific high temperature.

-

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions.

Instrument: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Place a small sample (5-10 mg) of the polymer into a DSC pan and seal it.

-

Experimental Conditions:

-

Atmosphere: Nitrogen.

-

Heating/Cooling Cycles:

-

Heat the sample from room temperature to above its melting point (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers) at a rate of 10 °C/min.

-

Hold at this temperature for a few minutes to erase the thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at 10 °C/min.

-

-

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the second heating scan. An increase in Tg can indicate an increase in thermal stability.

-

For semi-crystalline polymers, determine the melting temperature (Tm) and the crystallization temperature (Tc).

-

Conclusion

4,4'-Dimethyldiphenyldisulfone presents a compelling option for enhancing the thermal stability of a wide range of polymers. Its proposed mechanism as a radical scavenger, rooted in the inherent stability of aromatic sulfone structures, offers a scientifically sound basis for its application. The protocols outlined in this document provide a comprehensive guide for researchers to incorporate this additive into polymer matrices and to rigorously evaluate its performance. Further research is encouraged to elucidate the precise mechanistic details and to explore the full potential of 4,4'-Dimethyldiphenyldisulfone in the development of high-performance, thermally stable polymeric materials.

References

- Jahan, M. S., & Ismail, A. F. (2018). Radical Scavengers. IntechOpen.

- Montaudo, G., & Puglisi, C. (1991). Thermal Degradation Processes in Aromatic Poly(ether sulfone)s.

- Wang, L., et al. (2020). Polydopamine as a free radical scavenger.

- Kazu, O., et al. (2020). Formation of intramolecular dimer radical ions of diphenyl sulfones. Scientific Reports, 10(1), 19782.

- Google Patents. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

- Khalid, J., et al. (2024). Pilot Scale Trialing of Multi-Leaf Spiral-Wound Polymer Membrane Modules for Efficient Carbon Capture. Membranes, 14(3), 73.

- Google Patents. (2007). Method for addition of additives into a polymer melt.

- Singh, P., & Kumar, A. (2022). Solution Casting of Polymer Film.

- Shakya, A. K., & Kumar, A. (2011). Conducting polymers as free radical scavengers. Journal of Applied Polymer Science, 121(6), 3585-3591.

- Sichina, W. J. (2000). Characterization of Polymers Using TGA.

- Puglisi, C., & Montaudo, G. (1990). Thermal degradation processes of aromatic poly(ether sulfone) random copolymers bearing pendant carboxyl groups. Macromolecules, 23(9), 2497-2503.

- Platzer, M. H., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Journal of Agricultural and Food Chemistry, 70(15), 4648-4659.

- Ismail, H., & Suryadiansyah, S. (2003). Comparing of melt blending and solution mixing methods on the physical properties of thermoplastic polyurethane (TPU)/organoclay nanocomposite films. Journal of Reinforced Plastics and Composites, 22(16), 1475-1486.

- Mistry, P. S. (2020).

- Kazu, O., et al. (2020). Formation of intramolecular dimer radical ions of diphenyl sulfones. Scientific Reports, 10(1), 19782.

- Li, Y., et al. (2024). Utilization of Polycyclic Aromatic Solid Additives for Morphology and Thermal Stability Enhancement in Photoactive Layers of Organic Solar Cells. Small.

- Google Patents. (2007). Solution casting process for producing polymer film.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- Matyjaszewski, K. (2024). The Future of Free Radical Polymerizations.

- Carroccio, S., et al. (2020). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. Polymers, 12(8), 1819.

- Garcia-Garcia, D., et al. (2023). Additive Manufacturing of Thermoplastic Polyurethane-Cork Composites for Material Extrusion Technologies. Polymers, 15(15), 3291.

- Ricardo-da-Silva, J. M., et al. (2020).

- Carestream. (2015). Using Polymer Solution Casting to Deliver High-Quality Films.

- Mofokeng, T. P., & Luyt, A. S. (2022).

- AZoM. (2023). The Characterization of Polymers Using Thermal Analysis.

- Kim, D., et al. (2024). Size Control and Antioxidant Properties of Sulfur-Rich Polymer Colloids from Interfacial Polymerization.

- Zaitsev, S. Y., et al. (2024).

- Grande, R. A., et al. (2011). New Melt Process Technique to Prepare Blends with Chitosan.

- Google Patents. (2014). Method for preparing 4,4'-diaminodiphenyl sulfone.

- Nordson Medical. (2025).

- Theato, P. (2008). Sulfur-Containing Polymers.

- Royal Society of Chemistry. (2021). Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents.

- Gorbaty, M. L., & Klemann, L. P. (1981). Thermal Stability of Petroleum Sulfones. Industrial & Engineering Chemistry Product Research and Development, 20(2), 327-332.

- Specialty Polymer Film. (n.d.). Solution Casting.

- Crockett, M. P., et al. (2020).

- European Patent Office. (1990). Process for forming 4,4'-dihydroxydiphenyl sulfone.

- Zhang, Y., et al. (2021).

- Rahman, I., & MacNee, W. (2000). Sulfur-containing compounds in protecting against oxidant-mediated lung diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1501(2-3), 111-123.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur-containing compounds in protecting against oxidant-mediated lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sbpmat.org.br [sbpmat.org.br]

- 5. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]

- 6. azom.com [azom.com]

Application Notes & Protocols: Enhancing Polymer Mechanical Properties with Sulfone-Containing Modifiers

A Senior Application Scientist's Guide to Leveraging 4,4'-Diaminodiphenyl Sulfone and the Sulfonyl Functional Group for Advanced Polymer Formulations

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of sulfone-containing compounds, with a primary focus on 4,4'-Diaminodiphenyl sulfone (DDS), to modify the mechanical properties of polymers. This document provides in-depth scientific background, field-proven insights, and detailed experimental protocols.

Introduction: The Role of the Sulfone Group in Polymer Science

The incorporation of the sulfonyl functional group (R-S(=O)₂-R') into polymer backbones is a well-established strategy for developing high-performance plastics.[1] Polymers containing these groups, such as polysulfones, are known for their high strength, and resistance to oxidation, corrosion, and high temperatures.[1] The rigid, polar nature of the sulfone linkage contributes significantly to the thermal stability and mechanical robustness of the resulting polymer.

While a variety of sulfone-containing monomers exist, 4,4'-Diaminodiphenyl sulfone (DDS), also known as dapsone, is a widely utilized and extensively studied compound in polymer chemistry.[2][3] It serves as a highly effective curing agent for epoxy resins and a key monomer in the synthesis of high-performance polyimides.[2][4] This guide will primarily focus on the application of DDS, while also drawing broader principles from the use of other sulfone-containing modifiers like polyether sulfone (PES).

Mechanism of Mechanical Property Enhancement

The introduction of DDS or other sulfone-containing moieties into a polymer matrix enhances mechanical properties through several key mechanisms:

-

Increased Crosslink Density: In thermosetting polymers like epoxy resins, the diamino functionality of DDS allows it to react with epoxy groups, forming a highly crosslinked, three-dimensional network. This rigid structure is fundamental to the high strength and thermal stability of the cured resin.

-

Chain Stiffness and Reduced Rotational Freedom: The rigid aromatic rings and the sulfone group in the DDS molecule impart significant stiffness to the polymer chains. This reduces the rotational freedom of the polymer backbone, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.[5]

-

Intermolecular Interactions: The polar sulfone group promotes strong intermolecular dipole-dipole interactions. These forces, in addition to the inherent van der Waals forces between polymer chains, contribute to increased cohesive energy density, resulting in higher tensile strength and modulus.

-

Toughening Mechanisms: In thermoplastic-modified thermosets, the incorporation of sulfone-containing thermoplastics like polyether sulfone (PES) can lead to phase separation during curing. This can result in a variety of toughening mechanisms, including crack pinning, crack deflection, and shear yielding of the matrix, which significantly improve the fracture toughness and impact strength of the material.[6][7][8]

Application in Epoxy Resin Systems

4,4'-Diaminodiphenyl sulfone is a cornerstone curing agent for high-performance epoxy resins, particularly in applications demanding high thermal and mechanical stability, such as in the aerospace and electronics industries.[4]

Causality of Experimental Choices in Epoxy Curing with DDS